molecular formula C16H13N3O5S B3680374 Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3680374
M. Wt: 359.4 g/mol
InChI Key: BWWZADIMPWKVBB-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a variety of functional groups, including ester, urea, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-nitrobenzoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be employed.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the carboxylic acid derivative.

    Substitution: The major products would be halogenated derivatives of the compound.

Scientific Research Applications

Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or interfering with cellular processes. Further research is needed to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(2-methyl-4-nitrophenyl)carbamothioyl]amino}carbonyl)benzoate
  • Methyl 4-({[(2-chloro-4-nitrophenyl)carbamothioyl]amino}carbonyl)benzoate
  • 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate

Uniqueness

Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-24-15(21)10-6-8-11(9-7-10)17-16(25)18-14(20)12-4-2-3-5-13(12)19(22)23/h2-9H,1H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZADIMPWKVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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